2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile
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Overview
Description
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile is a complex organic compound with a unique structure that includes a chloro group, a dimethylamino group, and a benzenecarbonitrile moiety
Preparation Methods
The synthesis of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the acrylate intermediate: This step involves the reaction of a suitable acrylate precursor with dimethylamine under controlled conditions to form the dimethylamino acrylate intermediate.
Coupling with phenol derivative: The intermediate is then coupled with a phenol derivative in the presence of a base to form the phenoxy acrylate.
Introduction of the chloro group: The phenoxy acrylate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the benzenecarbonitrile: Finally, the chloro-substituted phenoxy acrylate is reacted with a suitable nitrile source to form the desired benzenecarbonitrile compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can be compared with other similar compounds, such as:
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzonitrile: This compound has a similar structure but lacks the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzamide: This compound has an amide group instead of the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzaldehyde: This compound has an aldehyde group instead of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)11-10-17(22)13-6-8-14(9-7-13)23-18-5-3-4-16(19)15(18)12-20/h3-11H,1-2H3 |
InChI Key |
TTWCBSZHMSVJBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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